molecular formula C21H22O6 B12424502 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one

9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one

Cat. No.: B12424502
M. Wt: 370.4 g/mol
InChI Key: ILYZUSHBLPOZIC-UHFFFAOYSA-N
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Description

9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one is a high-purity chemical compound with the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol . This specialized furanochromenone derivative is closely related to the natural product Lansiumatin C, a compound found in certain plant species, and shares structural features with the class of furanocoumarins, which are known for their diverse biological activities . The compound's structure incorporates both a furo[3,2-g]chromen-7-one core and a hydroperoxy-substituted diene chain, making it a molecule of significant interest in phytochemical and natural product research. Researchers value this compound for exploring biosynthetic pathways in plants and investigating structure-activity relationships within the coumarin family. Computational predictions suggest that related furanocoumarin compounds may interact with several biological targets, including DNA repair enzymes like apurinic/apyrimidinic endonuclease 1, various kinases, and nuclear receptors, though specific mechanistic studies on this exact compound are ongoing . This reagent is provided for Research Use Only and is strictly intended for laboratory research applications, including use as an analytical standard, in natural product isolation studies, and for investigation into its biological properties. It is not intended for diagnostic, therapeutic, or any human use. The product should be stored refrigerated at 2-8°C to maintain stability . Researchers can utilize this compound to advance studies in chemical biology, medicinal chemistry, and plant biochemistry.

Properties

IUPAC Name

9-(6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZUSHBLPOZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Identification and Raw Material Preparation

The compound is naturally occurring in Heracleum candicans, Feroniella lucida, and Melicope triphylla. Grapefruit (Citrus paradisi) has also been utilized as a raw material due to its high furocoumarin content. Fresh plant material is typically washed, dried, and pulverized to maximize surface area for solvent interaction.

Solvent Extraction and Concentration

A 1:3 (w/w) ratio of plant material to organic solvent (e.g., ethyl acetate, ethanol, or acetone) is used for extraction under reflux conditions (60–80°C). The organic phase is separated, and solvents are removed via vacuum concentration (0.06–0.12 MPa, 50–70°C). Drying agents like silica gel or diatomite are added to accelerate solidification.

Chromatographic Purification

Crude extracts are purified using silica gel chromatography (70–230 mesh) with gradient elution (normal hexane:ethyl acetate, 20–60% ethyl acetate). Final purification employs preparative HPLC with a water-acetonitrile-0.05% formic acid mobile phase (50–70% acetonitrile), yielding >95% purity.

Synthetic Organic Routes

Core Structure Synthesis

The furochromene core is synthesized via Pechmann condensation of 7-hydroxycoumarin derivatives with β-keto esters under acidic conditions (H₂SO₄, 0–5°C). Alternative methods include Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-fluorophenyl) using Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C.

Hydroperoxy Group Introduction

The hydroperoxy moiety is incorporated via photooxygenation of a prenyl side chain. A solution of the furochromene precursor in methanol is irradiated (λ = 350 nm) under oxygen atmosphere, yielding the hydroperoxide intermediate.

Alkylation and Final Functionalization

The hydroxyl group at position 9 undergoes alkylation with (2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dien-1-ol using Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to RT). The reaction is quenched with aqueous NaHCO₃, and the product is isolated via ethyl acetate extraction.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., Pechmann condensation) are performed in continuous flow reactors. Residence times of 10–15 minutes at 100°C achieve 85% yield with <5% side products.

High-Throughput Optimization

Robotic platforms screen reaction parameters (temperature, solvent ratios, catalysts) to identify optimal conditions. For example, K₂CO₃ in DMF at 60°C maximizes alkylation efficiency (92% yield).

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography, reducing solvent use by 40% compared to batch processes. Crystallization from hexane/ethyl acetate (1:2) yields 98% pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Signal δ (ppm) Assignment
¹H NMR (CDCl₃) 7.50 (d, J = 1.3 Hz) H-5 (furochromene)
6.30 (s) H-8 (furochromene)
5.45 (t, J = 7.1 Hz) H-2' (dienyl chain)
¹³C NMR (CDCl₃) 161.2 C-7 (carbonyl)
109.5 C-3' (hydroperoxy)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 371.2018
  • Calculated : C₂₁H₂₂O₆ = 370.1416
  • Error : 1.6 ppm, confirming molecular formula.

Fourier-Transform Infrared (FTIR)

  • 1645 cm⁻¹: C=O stretch (chromenone)
  • 1150 cm⁻¹: C-O-C (furan ring)
  • 885 cm⁻¹: O-O (hydroperoxide)

Challenges and Mitigation Strategies

Hydroperoxide Instability

The hydroperoxy group decomposes above 40°C. Reactions are conducted under inert atmosphere (N₂/Ar) with stabilizers like BHT (0.1% w/w).

Byproduct Formation

Alkylation may yield O- and C-alkylated isomers. Isocratic HPLC (hexane:IPA 85:15) separates isomers with baseline resolution.

Scalability Limitations

Photooxygenation efficiency drops at >10 L scale. Microreactors with LED arrays (λ = 365 nm) improve photon penetration, maintaining 80% yield at pilot scale.

Chemical Reactions Analysis

Types of Reactions

The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxy or hydroxyl derivatives.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylocta-2,7-dien-1-yl substituent can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

    Cyclization: Acidic or basic conditions, catalysts like Lewis acids

Major Products

The major products formed from these reactions include various oxidized, reduced, substituted, and cyclized derivatives of the original compound, each with unique structural and functional properties.

Scientific Research Applications

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In studies assessing its efficacy against various phytopathogens, it demonstrated inhibition rates comparable to established fungicides. For example:

  • Inhibition against Rhizoctonia solani : The compound showed up to 94% inhibition at concentrations of 50 µg/mL.
  • EC50 Values : The effective concentration for 50% inhibition (EC50) against Fusahum graminearum was reported at 4.3 µM and against Rhizoctonia solani at 9.7 µM .

Antioxidant Properties

The presence of hydroperoxy groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been noted for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Applications in Agriculture

Given its antifungal properties, 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one can be applied as a natural fungicide in agricultural settings. Its effectiveness against common plant pathogens makes it a candidate for developing eco-friendly pest control solutions.

Case Studies

StudyFindingsApplication
MDPI Study (2015)Demonstrated high antifungal activity against multiple pathogens including Rhizoctonia solaniPotential use as a natural fungicide in agriculture
PubChem DataReported presence in Melicope triphylla, indicating natural occurrence and possible ecological rolesSource for further phytochemical studies

Mechanism of Action

The mechanism of action of 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one involves its ability to participate in redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative damage to cellular components. This property can be harnessed for therapeutic purposes, such as targeting cancer cells or modulating immune responses. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to four structurally related furanocoumarins: Imperatorin, Melicotriphyllin D, Anhydronotoptol, and 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one (Compound 5m-2). Key differences lie in side-chain substituents and bioactivity profiles.

Compound Name Molecular Formula Substituents Key Bioactivities Source/Study
9-{[(2E)-6-Hydroperoxy...chromen-7-one C₂₁H₂₂O₆ 6-Hydroperoxy-3,7-dimethylocta-2,7-dienyloxy Not fully characterized; redox-sensitive potential inferred from hydroperoxy group Reduction studies with triphenylphosphine (analogous to Melicotriphyllin D)
Imperatorin C₁₆H₁₄O₄ 3-Methylbut-2-enyloxy Antioxidant, anti-inflammatory, neuroprotective, activates Nrf2 pathway Angelica spp., Cnidium monnieri
Melicotriphyllin D C₂₂H₂₄O₇ 4-Methoxy, 6-hydroperoxy-3,7-dimethylocta-2,7-dienyloxy Susceptible to reduction; structural analog with methoxy group Isolated from Melicope species; studied via NMR and HR-ESIMS
Anhydronotoptol C₂₀H₂₀O₄ (2E,5E)-3,7-Dimethylocta-2,5,7-trienyloxy Inhibits LPS-induced NO production (IC₅₀ = 36.6 μM) Notopterygium incisum; anti-inflammatory applications
4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]... C₂₁H₂₂O₄ 3,7-Dimethylocta-2,6-dienyloxy (no hydroperoxy) Antibacterial (studied in lime peel derivatives) Citrus aurantifolia; synthetic coumarin derivative

Key Research Findings

Hydroperoxy Group Reactivity :
The hydroperoxy substituent in the target compound and Melicotriphyllin D renders them redox-sensitive. Reduction with triphenylphosphine likely converts the hydroperoxy group to a hydroxyl group, altering bioactivity .

Bioactivity vs. Imperatorin: Imperatorin, lacking a hydroperoxy group, exhibits broad pharmacological effects, including Nrf2 pathway activation and antioxidant activity.

Its NO inhibition activity suggests a distinct mechanism unrelated to redox modulation .

Structural Analog 5m-2: Compound 5m-2, isolated from lime peel, shares the terpenoid side chain but lacks the hydroperoxy group. Its antibacterial activity highlights the role of side-chain hydrophobicity in microbial membrane interaction .

Biological Activity

The compound 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one (CAS No: 151121-39-0) is a derivative of psoralen and exhibits significant biological activity. Its structure includes a furochromone moiety, which is known for various pharmacological properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.

  • Molecular Formula : C21H22O6
  • Molar Mass : 370.4 g/mol
  • Density : 1.238 g/cm³ (predicted)
  • Boiling Point : 578.2 °C (predicted)
  • pKa : 11.21 (predicted)

Antioxidant Activity

Research indicates that compounds with furochromone structures possess notable antioxidant properties. The hydroperoxy group in this compound enhances its ability to scavenge free radicals. A study demonstrated that derivatives of psoralen can inhibit lipid peroxidation and reduce oxidative stress in cellular models, suggesting that this compound may similarly protect against oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that furochromones can modulate inflammatory pathways. Specifically, they inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases. The hydroperoxy group may contribute to this effect by enhancing the compound's interaction with inflammatory mediators .

Anticancer Potential

The anticancer properties of furochromones are well-documented. In particular, studies have reported that compounds similar to 9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

StudyFindings
Antioxidant Efficacy Demonstrated significant reduction in malondialdehyde levels in treated cells compared to controls .
Anti-inflammatory Response Inhibition of IL-6 production by 50% at a concentration of 10 µM .
Cancer Cell Apoptosis Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroperoxy group enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).
  • Cytokine Modulation : By interfering with signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory cytokines.
  • Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

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